2,5-Bis(tributylstannyl)thiophene (CAS: 145483-63-2) is an established bifunctional electron-donor monomer utilized extensively in palladium-catalyzed Stille cross-coupling reactions. As a lipophilic, bench-stable liquid, it serves as the critical thiophene building block for synthesizing alternating donor-acceptor (D-A) conjugated polymers, oligothiophenes, and complex organic semiconductors. Its primary industrial and research value lies in its ability to reliably form carbon-carbon bonds with dibrominated acceptor units under neutral conditions, yielding the high-molecular-weight materials required for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices [1].
Substituting 2,5-bis(tributylstannyl)thiophene with its closest analogs introduces severe synthetic and operational bottlenecks. While the 2,5-bis(trimethylstannyl)thiophene analog offers slightly higher reactivity, its extreme volatility and severe neurotoxicity make it hazardous for scale-up, and its lower lipophilicity can lead to premature polymer precipitation during polycondensation. Conversely, attempting to switch to a greener Suzuki cross-coupling route using thiophene-2,5-diboronic acid bis(pinacol) ester frequently fails due to rapid protodeboronation under the requisite basic conditions. This degradation disrupts the strict 1:1 stoichiometric balance required for step-growth polymerization, resulting in low-molecular-weight oligomers rather than functional polymers [1]. Consequently, the tributylstannyl derivative remains the procurement standard for reproducible, high-yield synthesis of advanced thiophene-based materials.
In the synthesis of high-molecular-weight conjugated polymers, maintaining exact monomer stoichiometry is critical. 2,5-Bis(tributylstannyl)thiophene undergoes Stille coupling under neutral conditions, exhibiting near-zero degradation during extended reaction times at 90–110 °C. In contrast, the Suzuki-Miyaura equivalent, thiophene-2,5-diboronic acid bis(pinacol) ester, is highly susceptible to base-catalyzed protodeboronation, often degrading by 10-30% before polymerization is complete, which prematurely terminates chain growth [1].
| Evidence Dimension | Resistance to protodemetalation under cross-coupling conditions |
| Target Compound Data | Stable under neutral Stille conditions, preserving 1:1 stoichiometry |
| Comparator Or Baseline | Thiophene-2,5-diboronic acid bis(pinacol) ester (Rapid protodeboronation under basic Suzuki conditions) |
| Quantified Difference | Eliminates base-catalyzed monomer degradation, enabling high degree of polymerization (DP) |
| Conditions | Palladium-catalyzed polycondensation (Stille vs. Suzuki conditions) |
Ensures the precise stoichiometric balance required for step-growth polymerization, directly dictating the final molecular weight and electronic performance of the polymer.
The choice of stannyl group drastically impacts laboratory safety and manufacturability. 2,5-Bis(tributylstannyl)thiophene (MW 662.23 g/mol) is a high-boiling liquid with a flash point >110 °C and low vapor pressure, significantly mitigating inhalation risks. Its closest analog, 2,5-bis(trimethylstannyl)thiophene, possesses a much lower molecular weight and high volatility, presenting severe central nervous system toxicity risks that require stringent, costly containment protocols during handling and purification .
| Evidence Dimension | Volatility and handling safety |
| Target Compound Data | Low vapor pressure liquid, Flash point >110 °C |
| Comparator Or Baseline | 2,5-Bis(trimethylstannyl)thiophene (High volatility, severe neurotoxic inhalation hazard) |
| Quantified Difference | Orders of magnitude reduction in vapor-phase toxicity risk |
| Conditions | Ambient handling and large-scale monomer preparation |
Allows for safer benchtop handling and drastically reduces the engineering controls and costs associated with scaling up organotin-based polymerizations.
High-purity monomers (>99%) are mandatory for defect-free conjugated polymers. 2,5-Bis(tributylstannyl)thiophene can be effectively purified via column chromatography on deactivated silica or neutral alumina, as the bulky tributyl groups provide steric shielding against destannylation. The trimethylstannyl analog is significantly more sensitive to silica-induced degradation, often requiring complex distillation or recrystallization procedures that lower overall yield and complicate batch-to-batch reproducibility [1].
| Evidence Dimension | Stability during chromatographic purification |
| Target Compound Data | Compatible with deactivated silica/alumina chromatography |
| Comparator Or Baseline | 2,5-Bis(trimethylstannyl)thiophene (Prone to destannylation on silica columns) |
| Quantified Difference | Enables routine achievement of >99% monomer purity via standard column techniques |
| Conditions | Preparative scale monomer purification |
Simplifies the purification workflow, ensuring buyers can reliably source or prepare the ultra-high purity monomer required for semiconductor-grade polymers.
Procured as the primary electron-rich donor block in Stille polycondensation with dibrominated acceptors (e.g., benzothiadiazole) to create low-bandgap polymers for organic photovoltaics. The stability of the tributylstannyl groups ensures the high molecular weights required for optimal bulk-heterojunction morphology [1].
Utilized for synthesizing extended polythiophene derivatives where strict control over molecular weight, regioregularity, and defect-free backbones is required to achieve high charge carrier mobility. The high purity achievable with this monomer directly correlates to improved device performance [2].
Employed in iterative Stille cross-coupling reactions to build precise, monodisperse oligothiophenes and thiophene 1,1-dioxides for molecular electronics. The stability of the tributyl group prevents side reactions and ensures high step-wise yields during complex multi-step syntheses [3].
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